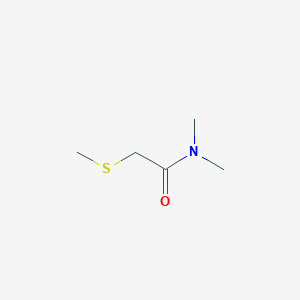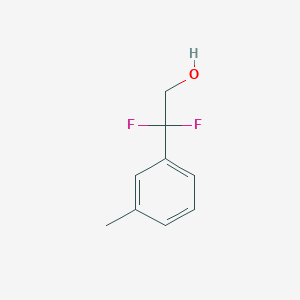
2,2-Difluoro-2-(3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Difluoro-2-(3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .
化学反応の分析
Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroacetophenone.
Reduction: Formation of 2,2-difluoroethane.
Substitution: Formation of various substituted tolyl derivatives.
科学的研究の応用
2,2-Difluoro-2-(3-methylphenyl)ethanol has wide-ranging applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers and other advanced materials.
作用機序
The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .
類似化合物との比較
- 2,2-Difluoroethanol
- 2,2-Difluoroethylamine
- 2,2-Difluoroethylthiol
Comparison: 2,2-Difluoro-2-(3-methylphenyl)ethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties compared to other difluoroethyl compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties .
特性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3 |
InChIキー |
UPIVJZKUPXXOJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CO)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
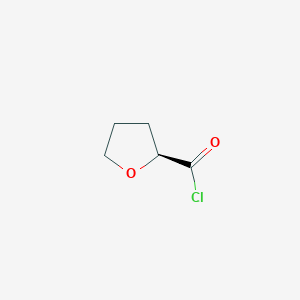
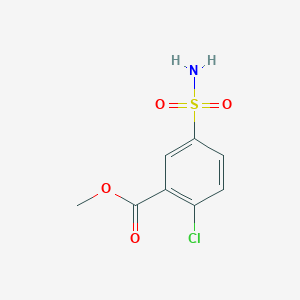
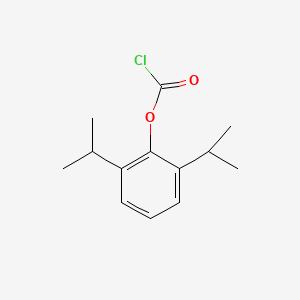
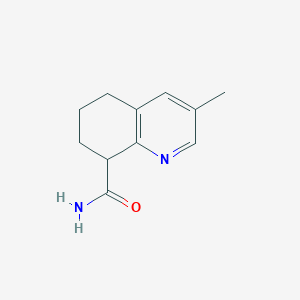
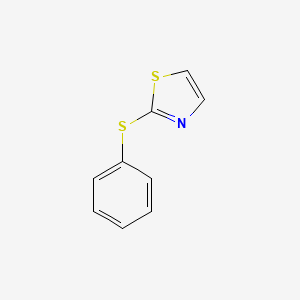
![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
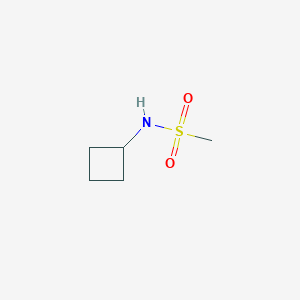
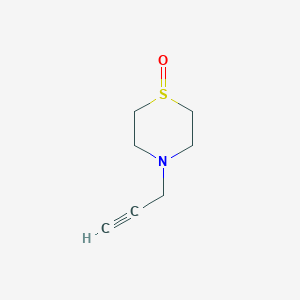
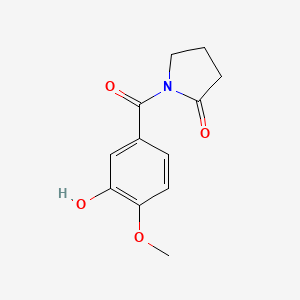
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
